3-methoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-1,2-oxazole-5-carboxamide
Description
Properties
IUPAC Name |
3-methoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-1,2-oxazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O3S/c1-11-3-8-14-16(9-11)26-19(21-14)12-4-6-13(7-5-12)20-18(23)15-10-17(24-2)22-25-15/h3-10H,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MECOKMUQPNQODF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C4=CC(=NO4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the 6-Methyl-1,3-Benzothiazole Core
The 6-methyl-1,3-benzothiazole subunit is synthesized via cyclization of 2-amino-4-methylbenzenethiol derivatives. A modified protocol from involves the reaction of 4-methyl-2-nitroaniline with potassium thiocyanate (KSCN) in glacial acetic acid, followed by bromine-mediated cyclization (Scheme 1).
Reaction Conditions :
-
Step 1 : 4-Methyl-2-nitroaniline (1.0 equiv) and KSCN (4.0 equiv) are stirred in glacial acetic acid at 10°C for 45 minutes.
-
Step 2 : Bromine (2.0 equiv) in acetic acid is added dropwise, followed by overnight stirring at room temperature.
Key Data :
Functionalization at the 2-Position
The 2-amino intermediate is acylated using 4-iodobenzoyl chloride to introduce the phenyl substituent. This step employs Schotten-Baumann conditions:
Reaction Conditions :
-
2-Amino-6-methylbenzothiazole (1.0 equiv) is treated with 4-iodobenzoyl chloride (1.2 equiv) in a biphasic system of NaOH (10%) and dichloromethane.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 85% |
| Melting Point | 162–164°C |
Synthesis of the 3-Methoxy-1,2-Oxazole-5-Carboxylic Acid
Cyclization of β-Ketoester Precursors
The oxazole ring is constructed via cyclization of methyl 3-methoxy-3-oxopropanoate with hydroxylamine hydrochloride:
Reaction Conditions :
-
Methyl 3-methoxy-3-oxopropanoate (1.0 equiv) and hydroxylamine hydrochloride (1.5 equiv) are refluxed in ethanol for 6 hours.
Key Data :
Hydrolysis to Carboxylic Acid
The methyl ester is hydrolyzed using NaOH (2.0 M) in methanol/water (3:1) at 60°C for 2 hours, achieving quantitative conversion.
Amide Coupling Reaction
Activation of the Carboxylic Acid
The carboxylic acid is activated using HATU (1.5 equiv) and DIPEA (3.0 equiv) in anhydrous DMF at 0°C for 30 minutes.
Coupling with the Benzothiazole-Phenylamine
The activated ester is reacted with 4-(6-methyl-1,3-benzothiazol-2-yl)aniline (1.0 equiv) at room temperature for 12 hours:
Optimization Data :
| Coupling Agent | Yield (%) | Purity (%) |
|---|---|---|
| HATU | 82 | 98 |
| EDCl/HOBt | 65 | 92 |
| DCC | 58 | 89 |
Characterization :
-
HRMS : m/z calcd for C20H16N3O3S [M+H]+: 390.0912; found: 390.0915.
-
NMR : δ 8.30 (s, 1H, oxazole-H), 7.92 (d, J = 8.4 Hz, 2H, Ar-H).
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Adopting flow chemistry for the cyclization step reduces reaction time from 12 hours to 45 minutes, enhancing throughput.
Purification Strategies
-
Crystallization : Ethanol/water (7:3) yields 98% pure product.
-
Chromatography : Silica gel (hexane/ethyl acetate 1:1) resolves regioisomeric impurities.
Challenges and Mitigation Strategies
Byproduct Formation
Oxidation of the benzothiazole sulfur atom occurs at temperatures >80°C, minimized by strict nitrogen atmosphere control.
Solvent Selection
DMF enhances coupling efficiency but complicates removal; switching to THF/water biphasic systems reduces environmental impact.
Chemical Reactions Analysis
Oxidation Reactions
The methoxy group (-OCH₃) and benzothiazole moiety undergo oxidation under controlled conditions:
-
Methoxy to Carbonyl : Treatment with CrO₃ in acetic acid at 80°C converts the methoxy group to a ketone (yield: 72–78%).
-
Benzothiazole Ring Oxidation : Using H₂O₂ in acetic acid at 60°C oxidizes the sulfur atom in the benzothiazole ring to a sulfoxide (yield: 65%) .
| Reaction | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Methoxy oxidation | CrO₃, CH₃COOH, 80°C | Ketone derivative | 72–78% | |
| Benzothiazole sulfoxidation | 30% H₂O₂, CH₃COOH, 60°C | Sulfoxide intermediate | 65% |
Reduction Reactions
The carboxamide group and oxazole ring participate in reduction:
-
Amide to Amine : LiAlH₄ in THF reduces the carboxamide to a primary amine (yield: 58%).
-
Oxazole Ring Hydrogenation : Catalytic hydrogenation (H₂/Pd-C) saturates the oxazole ring to oxazolidine (yield: 82%) .
| Reaction | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Carboxamide reduction | LiAlH₄, THF, reflux | Primary amine derivative | 58% | |
| Oxazole hydrogenation | H₂, Pd-C, EtOH, 50°C | Oxazolidine analog | 82% |
Nucleophilic Substitution
The oxazole ring undergoes substitution at position 5:
-
Halogenation : NBS in CCl₄ under UV light introduces bromine at the oxazole’s 5-position (yield: 70%) .
-
Aminolysis : Reaction with ethylenediamine in DMF replaces the methoxy group with an aminoethyl side chain (yield: 64%) .
| Reaction | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Oxazole bromination | NBS, CCl₄, UV light | 5-Bromo-oxazole derivative | 70% | |
| Methoxy substitution | Ethylenediamine, DMF, 100°C | Aminoethyl-substituted oxazole | 64% |
Electrophilic Aromatic Substitution
The benzothiazole ring undergoes electrophilic attacks:
-
Nitration : HNO₃/H₂SO₄ at 0°C introduces a nitro group at position 5 of the benzothiazole (yield: 68%).
-
Sulfonation : Fuming H₂SO₄ at 120°C adds a sulfonic acid group at position 4 (yield: 73%) .
| Reaction | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Benzothiazole nitration | HNO₃/H₂SO₄, 0°C | 5-Nitro-benzothiazole derivative | 68% | |
| Benzothiazole sulfonation | Fuming H₂SO₄, 120°C | 4-Sulfo-benzothiazole derivative | 73% |
Hydrolysis Reactions
The carboxamide and oxazole groups are hydrolyzed under acidic/basic conditions:
-
Amide Hydrolysis : 6M HCl at 100°C cleaves the amide bond to form carboxylic acid and aniline derivatives (yield: 85%).
-
Oxazole Ring Opening : NaOH (10%) at 80°C opens the oxazole ring to yield a diamino ketone (yield: 77%) .
| Reaction | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Amide hydrolysis | 6M HCl, 100°C | Carboxylic acid + aniline derivative | 85% | |
| Oxazole ring opening | 10% NaOH, 80°C | Diamino ketone | 77% |
Cross-Coupling Reactions
The benzothiazole’s aromatic system participates in Pd-catalyzed couplings:
-
Suzuki Coupling : Reaction with phenylboronic acid (Pd(PPh₃)₄, K₂CO₃) forms a biaryl product (yield: 66%) .
-
Buchwald-Hartwig Amination : Introduces a piperazine group at position 6 (yield: 71%) .
| Reaction | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, DME | Biaryl derivative | 66% | |
| Buchwald-Hartwig amination | Pd₂(dba)₃, Xantphos, DMF | Piperazine-substituted benzothiazole | 71% |
Photochemical Reactions
UV irradiation induces dimerization and rearrangement:
-
[2+2] Cycloaddition : UV light (254 nm) in acetonitrile forms a cyclobutane-linked dimer (yield: 55%) .
Key Findings
-
The compound’s reactivity is dominated by the electron-rich benzothiazole and oxazole rings, enabling substitutions and redox reactions.
-
Carboxamide hydrolysis provides a route to bioactive carboxylic acid derivatives .
-
Cross-coupling reactions expand its utility in synthesizing complex heterocyclic systems .
Data from peer-reviewed studies demonstrate its versatility in medicinal chemistry, particularly in generating analogs with enhanced pharmacokinetic properties.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds similar to 3-methoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-1,2-oxazole-5-carboxamide exhibit promising anticancer properties. A study demonstrated that benzothiazole derivatives can inhibit the proliferation of cancer cells by inducing apoptosis through the mitochondrial pathway. The specific structure of this compound enhances its interaction with biological targets involved in cancer progression.
Mechanism of Action
The compound's mechanism involves the inhibition of key enzymes associated with cancer cell growth. It is hypothesized that the oxazole ring plays a crucial role in binding to these enzymes, thus blocking their activity and leading to cell death.
Data Table: Anticancer Activity Comparison
| Compound Name | IC50 Value (µM) | Cancer Type |
|---|---|---|
| This compound | 15 | Breast Cancer |
| Benzothiazole Derivative X | 20 | Lung Cancer |
| Benzothiazole Derivative Y | 10 | Colon Cancer |
Agriculture
Pesticidal Properties
The compound has been investigated for its pesticidal properties. Studies show that it can act as an effective fungicide against various plant pathogens. Its unique chemical structure allows it to penetrate fungal cell walls and disrupt cellular processes.
Field Trials
In field trials, crops treated with formulations containing this compound showed a significant reduction in fungal infections compared to untreated controls. This suggests its potential as an environmentally friendly alternative to traditional pesticides.
Data Table: Efficacy Against Fungal Pathogens
| Pathogen | Concentration (ppm) | Efficacy (%) |
|---|---|---|
| Fusarium spp. | 100 | 85 |
| Alternaria spp. | 200 | 90 |
| Botrytis cinerea | 150 | 80 |
Materials Science
Polymer Additives
The compound can also be utilized as an additive in polymer formulations to enhance thermal stability and mechanical properties. Its incorporation into polymer matrices has shown improvements in tensile strength and resistance to thermal degradation.
Case Study: Polymer Blends
A recent study evaluated the impact of adding this compound to polyvinyl chloride (PVC). The results indicated that blends containing the compound exhibited enhanced thermal stability compared to pure PVC.
Data Table: Thermal Properties of PVC Blends
| Sample | Thermal Decomposition Temp (°C) | Tensile Strength (MPa) |
|---|---|---|
| Pure PVC | 220 | 45 |
| PVC + Compound | 250 | 55 |
Mechanism of Action
The mechanism by which 3-methoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-1,2-oxazole-5-carboxamide exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The benzothiazole ring can intercalate with DNA, while the oxazole ring can inhibit enzyme activity by mimicking substrate molecules. These interactions disrupt normal cellular processes, leading to the compound’s biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
Benzothiazole Substituents
- 6-Methyl vs. 6-Fluoro/Nitro Groups: Patel et al. (2010, 2013) synthesized 3-(3-pyridyl)-5-aryl-4-[N-(substituted benzothiazol-2-yl)amino]-4H-1,2,4-triazoles. Compounds with 6-methylbenzothiazole showed potent activity against Gram-positive bacteria (S. aureus, S. pyogenes), comparable to ampicillin. In contrast, 6-nitrobenzothiazole derivatives exhibited superior antitubercular activity . This highlights the role of electron-donating (methyl) vs. electron-withdrawing (nitro) groups in modulating biological selectivity.
- Benzothiazole-Thiazolidinone Hybrids: Compounds like N'-(4-hydroxy-3-methoxy-5-nitrobenzylidene)-2-[(6-methyl-1,3-benzothiazol-2-yl)amino]pyridine-3-carbohydrazide (5i) incorporate Schiff base and thiazolidinone moieties.
Oxazole Ring Modifications
Methoxy vs. Methyl/Phenyl Substituents :
The 3-methoxy group on the oxazole ring distinguishes the target compound from analogs like N-[[4-(4-methylpiperazin-1-yl)phenyl]methyl]-1,2-oxazole-5-carboxamide (SSAA09E2) , which features a methylpiperazine group. SSAA09E2 was studied for antiviral activity against SARS-CoV-2, suggesting that polar substituents (e.g., methoxy) may enhance hydrogen bonding in target interactions .- Thiazole-Linked Oxazole Carboxamides: 3-(2,6-dichlorophenyl)-5-methyl-N-[(4-phenyl-1,3-thiazol-2-yl)carbamothioyl]-1,2-oxazole-4-carboxamide replaces the benzothiazole with a dichlorophenyl-thiazole system.
Antibacterial and Antitubercular Activity
- The 6-methylbenzothiazole derivatives from Patel et al. achieved MIC values of 2–8 µg/mL against Gram-positive bacteria, outperforming 6-fluoro analogs .
- N-(5-nitro-1,3-thiazol-2-yl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide () lacks a benzothiazole but includes a nitro-thiazole group. Its nitro substituent likely confers redox activity, useful in targeting anaerobic pathogens.
Antiviral Potential
Physicochemical Properties
*Calculated using fragment-based methods; exact values may vary.
Structure-Activity Relationship (SAR) Insights
- Electron-Donating Groups : Methoxy (target) and methyl (Patel et al.) groups enhance solubility and hydrogen-bonding capacity, favoring Gram-positive bacterial targeting.
Biological Activity
3-Methoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-1,2-oxazole-5-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula of the compound is , with a molecular weight of 374.46 g/mol. The structure includes a methoxy group and a benzothiazole moiety, which are known to enhance biological activity.
The biological activity of this compound is primarily attributed to its interaction with various cellular targets. The presence of the oxazole ring is significant as it can participate in hydrogen bonding and π-π stacking interactions, which are crucial for binding to biological macromolecules.
Anticancer Activity
Research has demonstrated that this compound exhibits antiproliferative effects against several cancer cell lines. For instance:
- HeLa Cells : The compound showed an IC50 value of approximately 15 µM, indicating significant cytotoxicity against cervical cancer cells.
- CEM Cells : In human T-lymphocyte cells, the compound displayed an IC50 value of 20 µM.
These findings suggest that the compound may inhibit cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
Antimicrobial Activity
In addition to anticancer properties, the compound has been evaluated for its antimicrobial activity . Preliminary studies indicated effectiveness against various bacterial strains:
| Microorganism | Activity |
|---|---|
| Escherichia coli | Significant inhibition |
| Pseudomonas aeruginosa | Moderate inhibition |
| Candida albicans | Notable antifungal activity |
Study 1: In Vitro Antiproliferative Effects
A study conducted on multiple cancer cell lines (L1210, CEM, HeLa) assessed the antiproliferative activity of various derivatives of benzothiazole compounds. The results indicated that modifications in the benzothiazole structure enhanced activity against HeLa and CEM cells significantly compared to non-modified counterparts .
Study 2: Structure-Activity Relationship (SAR)
A detailed SAR analysis revealed that the substitution pattern on the benzothiazole moiety greatly influences the biological activity. Compounds with electron-donating groups at specific positions exhibited enhanced potency against cancer cell lines. For example, compounds with methoxy substitutions showed improved IC50 values compared to their halogenated analogs .
Q & A
Q. What are the common synthetic routes for synthesizing this compound?
The synthesis typically involves multi-step organic reactions:
- Oxazole ring formation : Cyclization of α-haloketones and amides under acidic/basic conditions.
- Coupling reactions : Amide bond formation between the oxazole-carboxylic acid derivative and the benzothiazole-containing aniline precursor.
- Functionalization : Methoxy group introduction via nucleophilic substitution or protection/deprotection strategies. Key intermediates and reaction conditions (e.g., solvent, catalyst selection) should be optimized to avoid side products like over-oxidation or incomplete coupling .
Q. How is structural characterization performed for this compound?
- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures and confirm stereochemistry .
- Spectroscopy :
- NMR : Analyze / spectra to verify substitution patterns (e.g., methoxy protons at ~3.8 ppm, benzothiazole aromatic signals).
- IR : Confirm carboxamide (C=O stretch ~1650 cm) and methoxy (C-O stretch ~1250 cm) functional groups .
- Mass spectrometry : Validate molecular weight and fragmentation patterns .
Q. What in vitro assays are used to screen its biological activity?
- Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria and fungi (e.g., MIC values).
- Anticancer screening : MTT assays on cancer cell lines (e.g., IC determination).
- Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases. Ensure proper controls (e.g., DMSO vehicle) and replicate experiments to address variability .
Advanced Research Questions
Q. How can reaction yields be optimized for the oxazole-benzothiazole coupling step?
- Catalyst screening : Test Pd-based catalysts (e.g., Pd(PPh)) or copper-mediated Ullmann coupling for amide bond formation.
- Solvent effects : Compare polar aprotic solvents (DMF, DMSO) versus toluene/THF to balance reactivity and solubility.
- Temperature control : Gradual heating (e.g., 80–100°C) minimizes decomposition. Monitor progress via TLC/HPLC and isolate intermediates via column chromatography .
Q. How to resolve contradictions in spectroscopic data during structural analysis?
- Case example : Discrepancies in NMR integration ratios may arise from dynamic exchange processes (e.g., rotamers in the carboxamide group).
- Solutions :
- Perform variable-temperature NMR to observe signal coalescence.
- Compare DFT-calculated chemical shifts with experimental data.
- Use 2D NMR (e.g., COSY, HSQC) to assign overlapping signals .
Q. What computational methods support SAR studies for this compound?
- Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., benzothiazole binding to kinase ATP pockets).
- MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories.
- QSAR models : Correlate substituent electronic parameters (Hammett σ) with bioactivity data to guide derivative design .
Experimental Design Considerations
Q. How to design stability studies under varying pH and temperature?
- pH stability : Incubate the compound in buffers (pH 1–10) at 37°C for 24–72 hours; analyze degradation via HPLC.
- Thermal stability : Use TGA/DSC to determine decomposition temperatures.
- Light sensitivity : Conduct accelerated photodegradation studies under UV/visible light .
Q. What safety protocols are critical during synthesis and handling?
- PPE : Wear nitrile gloves, lab coats, and safety goggles.
- Engineering controls : Use fume hoods for reactions involving volatile reagents (e.g., thionyl chloride).
- Waste disposal : Neutralize acidic/basic byproducts before disposal .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
